![molecular formula C12H22N2O2 B3093915 Racemic trans-dihydrogen-2-boc-octahydro-cyclopenta[c]pyrrol-4-ylamine CAS No. 1251012-40-4](/img/structure/B3093915.png)
Racemic trans-dihydrogen-2-boc-octahydro-cyclopenta[c]pyrrol-4-ylamine
Übersicht
Beschreibung
Racemic trans-dihydrogen-2-boc-octahydro-cyclopenta[c]pyrrol-4-ylamine is a chemical compound offered by various chemical suppliers. It contains a total of 39 bonds, including 17 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 five-membered rings, 1 eight-membered ring, 1 (thio-) carbamate (aliphatic), 1 primary amine (aliphatic), and 1 Pyrrolidine .
Molecular Structure Analysis
The molecule contains a total of 38 atoms, including 22 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . It also features a complex structure with multiple rings and functional groups .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Bioactivity
The study of racemic mixtures and their metabolism plays a crucial role in understanding drug bioactivity. For instance, the metabolism of racemic mixtures of formyltetrahydrofolates in human subjects indicates that racemic mixtures can be more bioactive than previously predicted, suggesting a complex metabolic pathway that enhances the bioactivity of certain racemic compounds (Baggott et al., 2001).
Energy Storage and Conversion
Research into sustainable energy vectors, such as dihydrogen, highlights the challenge of storing and converting energy efficiently. Nanoparticles for metal-catalyzed ammonia borane dehydrogenation represent a promising approach to secure and reversibly store hydrogen, with the potential for application in racemic and chiral compounds (Mboyi et al., 2021).
Optical and Electronic Materials
The synthesis, reactivity, and optical properties of diketopyrrolopyrroles, compounds related to pyrrolidine-based structures, have widespread applications in high-quality pigments and electronic devices. These materials offer insights into the design of new compounds with improved optical and electronic properties (Grzybowski & Gryko, 2015).
Catalysis and Synthesis
Catalytic non-enzymatic kinetic resolution of racemic mixtures, including compounds related to racemic trans-dihydrogen-2-boc-octahydro-cyclopenta[c]pyrrol-4-ylamine, has become an important area in asymmetric synthesis. Such methodologies enable the efficient production of enantiomerically pure compounds, which are crucial in pharmaceutical applications (Pellissier, 2011).
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a key feature in compounds similar to the one , is extensively utilized in medicinal chemistry due to its versatility and the ability to enhance drug properties. Studies on pyrrolidine-based compounds have led to the discovery of molecules with selective biological activities, contributing significantly to the development of new therapeutics (Li Petri et al., 2021).
Eigenschaften
IUPAC Name |
tert-butyl (3aR,4S,6aS)-4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-5-10(13)9(8)7-14/h8-10H,4-7,13H2,1-3H3/t8-,9+,10+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUXGMBHACBHJJ-UTLUCORTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]([C@H]2C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.